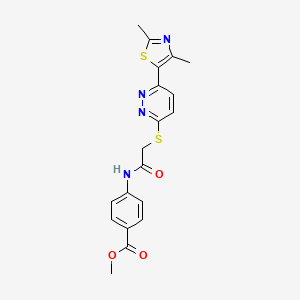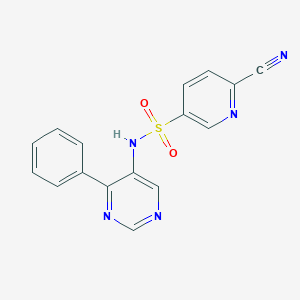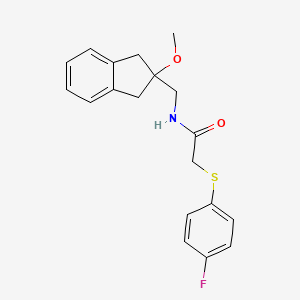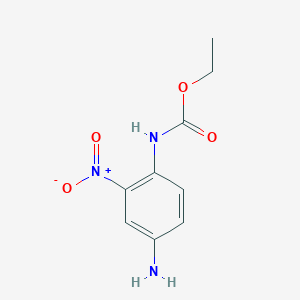![molecular formula C20H25N5O3S B2844691 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide CAS No. 1286718-97-5](/img/structure/B2844691.png)
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, an isothiazole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide typically involves multiple steps
Preparation of Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of Isothiazole Ring: The isothiazole ring can be introduced through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Pharmacology: It is investigated for its potential therapeutic effects and interactions with various biological targets.
Chemical Biology: The compound is used in studies to understand its mechanism of action and interactions with cellular components.
Mécanisme D'action
The mechanism of action of 5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
4-(1-piperazinyl)aniline: A compound with a piperazine ring used in various pharmaceutical applications.
Uniqueness
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-(propan-2-yl)-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and its potential as a selective acetylcholinesterase inhibitor. This makes it a promising candidate for further research in medicinal chemistry and pharmacology.
Propriétés
IUPAC Name |
5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-4-amino-N-propan-2-yl-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-12(2)22-19(27)17-16(21)18(29-23-17)20(28)25-10-8-24(9-11-25)15-6-4-14(5-7-15)13(3)26/h4-7,12H,8-11,21H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFGNYAAWZLCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methanesulfonyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine](/img/structure/B2844610.png)

![methyl 2-[(2Z)-6-sulfamoyl-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844612.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2844613.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)



![N-[4-(dimethylsulfamoyl)phenyl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2844626.png)
![2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)

![N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/new.no-structure.jpg)
